molecular formula C12H8N2O5 B2492558 2-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]benzoic acid CAS No. 91330-48-2

2-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]benzoic acid

Cat. No.: B2492558
CAS No.: 91330-48-2
M. Wt: 260.205
InChI Key: LPWPSIFBADLDNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]benzoic acid is a complex organic compound designed for research applications. It features a benzoic acid moiety linked to a 2,4,6-trioxo-1,3-diazinane ring system, a structure known to serve as a key scaffold in medicinal chemistry . This compound is primarily utilized as a chemical building block for the synthesis of more complex molecules and is investigated for its potential biological activity in various fields . Research into similar compounds suggests potential interactions with specific enzymatic targets or biological pathways, which may be of interest in early-stage drug discovery . The mechanism of action for this class of compounds often involves binding to enzymes or receptors, modulating their activity and leading to various downstream biological effects . As with all reagents in this category, it is strictly for research purposes in controlled laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O5/c15-9-8(10(16)14-12(19)13-9)5-6-3-1-2-4-7(6)11(17)18/h1-5H,(H,17,18)(H2,13,14,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWPSIFBADLDNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=O)NC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]benzoic acid typically involves the reaction of a diazinan derivative with a benzoic acid derivative under specific conditions. One common method involves the use of 1,3-dimethylbarbituric acid as a starting material, which is reacted with a benzoic acid derivative in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions may vary depending on the desired reaction, such as temperature, pressure, and solvent used .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted benzoic acid derivatives .

Scientific Research Applications

2-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Heteroatom Incorporation:

  • The sulfanylidene group in the furan-linked compound (735269-97-3) may alter redox properties and hydrogen-bonding capacity, as sulfur participates in resonance and polar interactions .

Hydrogen Bonding and Crystallographic Behavior

The parent compound and its analogs exhibit distinct hydrogen-bonding patterns due to substituent variations. For instance:

  • The benzoic acid moiety in the parent compound forms robust O–H···O hydrogen bonds with adjacent molecules, promoting crystalline packing .
  • Bulky substituents (e.g., bromo, fluorophenyl) disrupt planar stacking, reducing crystallinity but improving solubility in nonpolar solvents .

Biological Activity

2-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]benzoic acid is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis, and biological evaluations, including case studies and research findings.

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C12H9N3O5
  • CAS Number : 2735218

Synthesis

The synthesis of this compound typically involves the reaction of benzoic acid derivatives with diazine precursors. The methodology often employs various organic synthesis techniques to ensure high yields and purity. The specific conditions and reagents can vary based on the desired properties of the final product.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that related diazinan derivatives possess activity against various bacterial strains.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL

Insecticidal Activity

A study focused on the larvicidal activity of related compounds against Aedes aegypti mosquitoes highlighted the significance of structural features in enhancing biological activity. The findings suggest that modifications in the diazinan structure can lead to improved insecticidal effects.

Case Study :
A synthesized derivative demonstrated an LC50 value of 28.9 ± 5.6 μM after 24 hours of exposure to Aedes aegypti larvae. This indicates a potential for development as a natural insecticide alternative to conventional chemicals.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies on human peripheral blood mononuclear cells showed that certain derivatives exhibited no cytotoxic effects at concentrations up to 5200 μM. This suggests a favorable safety margin for potential therapeutic applications.

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:

  • Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in metabolic pathways.
  • Membrane Disruption : Some derivatives can disrupt microbial membranes, leading to cell death.

Q & A

Q. What strategies enable comparative studies between this compound and halogen-substituted analogs (e.g., Cl, F derivatives)?

  • Methodology :
  • SAR tables :
SubstituentLog PIC₅₀ (µM)
Br1.512.3
Cl1.28.7
F0.95.1
  • Electrophilicity index : Calculate via DFT to rationalize reactivity trends .

Q. What experimental designs are optimal for studying its stability under physiological conditions?

  • Methodology :
  • Simulated gastric fluid : Incubate at pH 2.0 (37°C, 24h) and analyze degradation via LC-MS.
  • Plasma stability : Use human plasma (37°C, 1h) with protease inhibitors .

Q. How can regioselectivity challenges in derivatization reactions be mitigated?

  • Methodology :
  • Protecting groups : Temporarily block the benzoic acid with tert-butyl esters during alkylation.
  • Microwave synthesis : Enhance reaction specificity (e.g., 150°C, 30 min) .

Q. What mechanistic pathways explain its degradation under UV light or elevated temperatures?

  • Methodology :
  • LC-HRMS : Identify photoproducts (e.g., ring-opened aldehydes).
  • Radical trapping : Add BHT to confirm ROS-mediated degradation .

Q. How do supramolecular interactions (e.g., π-stacking) influence its crystallographic packing?

  • Methodology :
  • Mercury CSD analysis : Quantify intermolecular distances (<3.5 Å for π∙∙∙π interactions).
  • Hirshfeld surfaces : Map close contacts (e.g., C–H∙∙∙O) contributing to lattice stability .

Q. What green chemistry approaches can reduce waste in large-scale synthesis?

  • Methodology :
  • Catalyst recycling : Recover Pd nanoparticles via centrifugation (≥90% efficiency).
  • Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity .

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